molecular formula C14H15N3O2S B7780863 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one

Cat. No.: B7780863
M. Wt: 289.35 g/mol
InChI Key: PTBZHHCXBJEWJY-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of the compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one” involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: On an industrial scale, the production of “this compound” may involve large-scale chemical reactors and continuous processing techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one” has a wide range of scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, the compound may be studied for its effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: The compound may have potential therapeutic applications, and its effects on human health are investigated in medical research.

    Industry: In industrial applications, the compound may be used in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of the compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-19-7-6-17-8-10(18)12(13(17)15)14-16-9-4-2-3-5-11(9)20-14/h2-5H,6-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBZHHCXBJEWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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